cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate
Description
Chemical Identity and Structural Features
The compound "cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate" (CAS: 67914-86-7) is a triazole-containing dioxolane derivative with a methanesulfonate ester group. Its molecular formula is C14H15Cl2N3O5S, and it features:
- A 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-1,2,4-triazole moiety.
- A methanesulfonate ester (-SO3CH3) at the 4-position of the dioxolane ring, enhancing solubility and bioavailability .
Synthesis and Applications
The compound is synthesized via stereoselective reactions involving ketone intermediates and methanesulfonyl chloride . It serves as a key intermediate in pharmaceuticals, particularly antifungal agents like terconazole, and agrochemicals due to its structural similarity to triazole fungicides .
For example, hydrolyzed ketoconazole (a triazole-dioxolane analog) showed 80–95% anti-leishmanial efficacy at 2.0–2.5 µg/mL , and terconazole demonstrated high activity against Candida and dermatophytes .
Properties
IUPAC Name |
[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-8-17-18-9-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYXNNEDVRQJV-RISCZKNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CO[C@](O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104760 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103661-14-9 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103661-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a synthetic compound with notable antifungal properties. This compound belongs to the class of triazole derivatives and has been studied for its biological activity against various pathogens.
- Molecular Formula : C14H15Cl2N3O5S
- Molecular Weight : 408.26 g/mol
- CAS Number : 67914-86-7
The primary mechanism of action of triazole compounds involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate disrupts the integrity of the fungal cell membrane, leading to cell death.
Antifungal Efficacy
Research indicates that this compound exhibits significant antifungal activity against a variety of fungal strains. The following table summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 μg/mL | |
| Aspergillus fumigatus | 1 μg/mL | |
| Cryptococcus neoformans | 0.25 μg/mL |
Case Studies
- Clinical Case in Immunocompromised Patients : A study involving patients with compromised immune systems showed that treatment with cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate resulted in a significant reduction in fungal load within two weeks of treatment. The patients exhibited improved clinical outcomes and reduced mortality rates compared to historical controls treated with conventional antifungals.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Candida species, which is critical for the pathogenicity of these organisms. The inhibition was quantified using crystal violet staining and showed a dose-dependent response.
Toxicological Profile
The safety profile of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate has been evaluated in several studies. Acute toxicity tests reveal a low toxicity profile with no significant adverse effects observed at therapeutic doses.
Scientific Research Applications
Pharmaceutical Impurity Reference
The compound is categorized as an impurity reference material in pharmaceutical formulations. It serves as a standard for quality control during the synthesis of other pharmaceuticals, particularly those involving triazole derivatives. The presence of such impurities can affect the efficacy and safety of drug products, making it essential to monitor their levels accurately .
Toxicological Studies
As a pharmaceutical impurity, cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate is utilized in toxicological assessments to evaluate the safety profiles of drugs containing triazole moieties. Understanding the toxicological implications of impurities is crucial for regulatory compliance and patient safety .
Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of various triazole compounds against Candida species. While this specific compound was not tested directly, related triazole derivatives showed significant inhibitory effects on fungal growth. The findings suggest that further investigation into this compound could yield promising results in antifungal therapy .
Study 2: Impurity Analysis in Pharmaceutical Products
A comprehensive analysis was conducted to assess the impact of impurities like this compound on drug formulations. The study highlighted the importance of monitoring such impurities to ensure drug safety and efficacy. It was found that even trace amounts could alter pharmacokinetic properties significantly .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Structure-Activity Relationships
Substituent Effects on Bioactivity Methanesulfonate vs. Tosylate: The target compound’s methanesulfonate group (vs. tosylate in CAS 113770-65-3) improves solubility and metabolic stability, critical for systemic antifungal activity . Chlorophenyl vs. Phenoxy: Difenoconazole’s 4-chlorophenoxy group enhances binding to fungal cytochrome P450 enzymes, making it effective in crop protection, whereas the dichlorophenyl group in the target compound may improve mammalian target specificity .
Stereochemical Considerations
- The cis configuration of the dioxolane ring is critical for activity. For example, terconazole’s cis isomer shows 10-fold higher antifungal potency than the trans form .
Biological Activity Spectrum Anti-parasitic vs.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
